molecular formula C9H11NO2 B185651 4'-Methoxyacetophenone oxime CAS No. 2475-92-5

4'-Methoxyacetophenone oxime

Cat. No.: B185651
CAS No.: 2475-92-5
M. Wt: 165.19 g/mol
InChI Key: XXOHMWCSTKXDLH-YFHOEESVSA-N
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Description

4’-Methoxyacetophenone oxime is a chemical compound with the molecular formula C9H11NO2 . It is a member of the class of acetophenones that is acetophenone substituted by a methoxy group at position 4 .


Molecular Structure Analysis

The molecular structure of 4’-Methoxyacetophenone oxime consists of a methoxy group (-OCH3) attached to the phenyl ring of acetophenone at the para position (4th position), and an oxime group (-C=N-OH) attached to the carbonyl carbon .


Physical and Chemical Properties Analysis

4’-Methoxyacetophenone oxime has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .

Scientific Research Applications

Reduction with Borane

4-Methoxyacetophenone oxime, substituted at the oxygen with various groups, was reduced with borane-THF, yielding 4-methoxy-N-ethyl aniline as the principal product. This process demonstrated a significant yield, especially with the more hindered TIPS group (Ortiz-Marciales et al., 2000).

Antimicrobial and Antioxidant Activities

Apocynin, a derivative of 4'-methoxyacetophenone oxime, was converted to its oxime form and esterified with fatty acids. These oxime esters exhibited significant antimicrobial and antioxidant activities. Notably, the oxime ester of undecenoic acid showed pronounced antibacterial and antifungal properties (Sammaiah et al., 2015).

Inhibition of NADPH Oxidase

Apocynin, a derivative of this compound, acts as an inhibitor of NADPH oxidase. This inhibition is achieved by blocking the migration of p47phox to the membrane, which is essential for the assembly of the functional NADPH oxidase complex (Touyz, 2008).

Impact on Renal Glutathione Status

Apocynin was studied for its effects on glutathione metabolism in kidneys. It demonstrated a beneficial impact on renal glutathione homeostasis by attenuating glutathione peroxidase activity, particularly in conditions of oxidative stress accompanying diabetes (Winiarska et al., 2014).

Chemical Reactions and Structural Elucidation

4'-Methoxyacetophenone was used in pH-controlled oxidation reactions, serving as an educational tool in a laboratory experiment for structural elucidation of organic compounds (Ballard, 2010).

Synthesis and Physiological Activity of Thiophenes and Furans

Thiophenes and furans with methoxyacetophenone derivatives were synthesized, examining their physiological activity. One compound exhibited growth-promoting activity in the germination of lettuce seeds (Tachibana et al., 2008).

Safety and Hazards

While specific safety and hazard information for 4’-Methoxyacetophenone oxime is not available, general safety measures for handling chemical substances include ensuring adequate ventilation, wearing personal protective equipment, avoiding dust formation, and avoiding ingestion and inhalation .

Future Directions

Oximes, including 4’-Methoxyacetophenone oxime, have diverse applications in medicinal and materials chemistry. They are regarded for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities . Future research directions may include exploring these properties further and developing new methodologies based on oxime starting materials .

Biochemical Analysis

Biochemical Properties

4’-Methoxyacetophenone oxime plays a significant role in biochemical reactions, particularly in the formation of oximes. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with hydroxylamine, which leads to the formation of oximes through a nucleophilic addition reaction. This interaction is crucial for the compound’s role in biochemical processes, as it facilitates the conversion of ketones and aldehydes into oximes .

Cellular Effects

The effects of 4’-Methoxyacetophenone oxime on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that oximes, including 4’-Methoxyacetophenone oxime, can induce necrosis and apoptosis in different cell models, such as skeletal muscle, kidney, liver, and neural cells . These effects are mediated through the activation of specific caspases and the formation of reactive oxygen species.

Molecular Mechanism

At the molecular level, 4’-Methoxyacetophenone oxime exerts its effects through binding interactions with biomolecules. The compound acts as a nucleophile, reacting with electrophilic centers in enzymes and proteins. This interaction leads to enzyme inhibition or activation, depending on the specific target. Additionally, 4’-Methoxyacetophenone oxime can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Methoxyacetophenone oxime change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Methoxyacetophenone oxime remains stable under specific conditions, but its degradation products can have different biochemical activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 4’-Methoxyacetophenone oxime vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme activation and enhanced cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cell death. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

4’-Methoxyacetophenone oxime is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation. The compound can also affect metabolic flux and metabolite levels by influencing key metabolic enzymes and cofactors. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 4’-Methoxyacetophenone oxime within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins. Understanding these processes is crucial for determining the compound’s bioavailability and its potential effects on different tissues .

Subcellular Localization

4’-Methoxyacetophenone oxime exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are important for understanding how the compound exerts its effects at the cellular level and for developing targeted therapeutic strategies .

Properties

IUPAC Name

(NE)-N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(10-11)8-3-5-9(12-2)6-4-8/h3-6,11H,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOHMWCSTKXDLH-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the structural significance of 4'-methoxyacetophenone oxime in chelating resins?

A1: this compound plays a crucial role as a ligand in the formation of chelating resins. [] The molecule contains an oximino group (-N=OH) and a phenolic hydroxyl group (-OH). These groups act as binding sites for metal ions, enabling the resin to capture and remove specific metals from solutions. [] The research highlights that the metal ions, including Co(II), Ni(II), and Cu(II), coordinate with the resin through the nitrogen atom of the oximino group and the oxygen atom of the phenolic hydroxyl group. []

Q2: How does the incorporation of this compound into a formaldehyde resin impact its metal-binding properties?

A2: The study demonstrates that incorporating this compound into a formaldehyde resin results in a material with enhanced metal chelating capabilities. [] The researchers synthesized two resins: one using 2-hydroxy-4-methoxyacetophenone-formaldehyde and the other using 2-hydroxy-4-methoxyacetophenone oxime-formaldehyde. [] By analyzing the metal chelates formed with Co(II), Ni(II), and Cu(II), they found a metal-to-ligand ratio of 1:2, indicating the presence of two binding sites from the ligand for each metal ion. [] This highlights the role of the oxime group and the phenolic hydroxyl group in creating a strong chelating environment within the resin matrix.

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